
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is not fully understood, but studies have suggested that it may interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, this compound has been shown to interact with the beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-amyloidogenic effects. This compound has been shown to induce apoptosis and inhibit cell growth in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit beta-amyloid aggregation and reduce neuroinflammation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. This compound is also stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments, including its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
For the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide include the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Synthesis Methods
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is synthesized through a multistep process involving the reaction of 2-hydroxy-8-methylquinoline with methyl 3-aminobenzoate, followed by N-alkylation with m-tolylmethylchloride. The final product is obtained through purification and crystallization steps.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell growth. In Alzheimer's disease, this compound has been shown to inhibit beta-amyloid aggregation, which is a hallmark of the disease. This compound has also been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-4-11-21(13-17)26(30)28(23-12-5-8-18(2)14-23)16-22-15-20-10-6-9-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYAMHMTYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

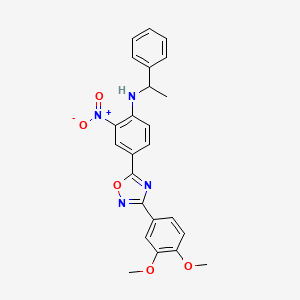

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)

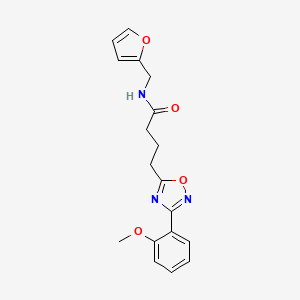
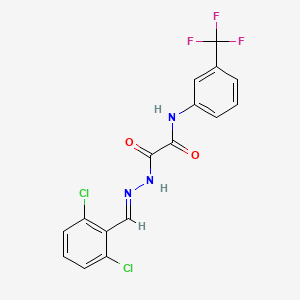

![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

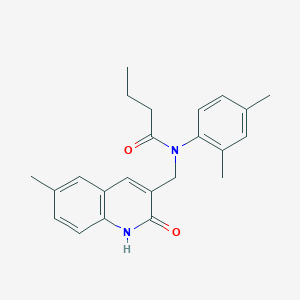
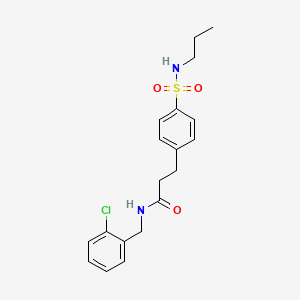
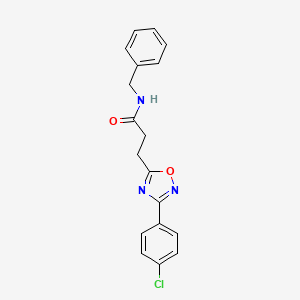
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
